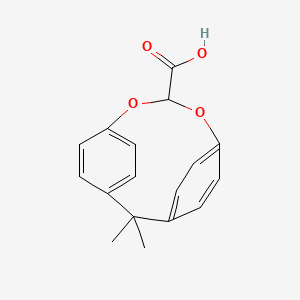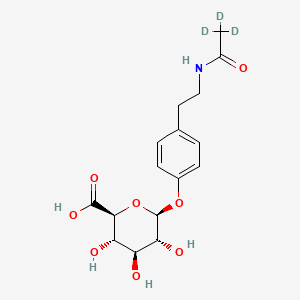
HDAC6 degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HDAC6 degrader-1 involves the conjugation of a selective HDAC6 inhibitor, such as Nexturastat A, with a linker and a ligand for recruiting E3 ligase . The synthetic route typically includes the following steps:
Synthesis of the HDAC6 inhibitor: The HDAC6 inhibitor is synthesized using standard organic synthesis techniques.
Linker attachment: A linker molecule is attached to the HDAC6 inhibitor through a series of chemical reactions, such as amide bond formation or click chemistry.
E3 ligase ligand attachment: The ligand for recruiting E3 ligase is attached to the other end of the linker, completing the synthesis of the PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
HDAC6 degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions can modify the functional groups on the molecule, impacting its binding affinity and selectivity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in modified PROTAC molecules with different functional groups .
Aplicaciones Científicas De Investigación
HDAC6 degrader-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
HDAC6 degrader-1 exerts its effects by inducing the degradation of HDAC6 through the ubiquitin-proteasome system. The compound binds to HDAC6 and recruits an E3 ligase, which ubiquitinates HDAC6, marking it for degradation by the proteasome . This targeted degradation reduces the levels of HDAC6 in cells, thereby modulating the biological pathways regulated by this enzyme .
Comparación Con Compuestos Similares
HDAC6 degrader-1 is unique compared to other similar compounds due to its selective degradation of HDAC6 without affecting other histone deacetylases. Similar compounds include:
Nexturastat A: A selective HDAC6 inhibitor used as the HDAC6 binder in this compound.
Tubastatin A: Another selective HDAC6 inhibitor that has been used in the development of PROTACs targeting HDAC6.
Difluoromethyl-1,3,4-oxadiazole-based degraders: These compounds also target HDAC6 but utilize a different zinc-binding group compared to this compound.
This compound stands out due to its high selectivity and efficacy in degrading HDAC6, making it a valuable tool for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C40H45N9O9 |
|---|---|
Peso molecular |
795.8 g/mol |
Nombre IUPAC |
4-[[4-[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]butyl-(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C40H45N9O9/c50-34-17-16-33(37(52)43-34)49-38(53)31-10-6-11-32(35(31)39(49)54)41-18-21-57-23-24-58-22-20-48-26-30(44-46-48)9-4-5-19-47(40(55)42-29-7-2-1-3-8-29)25-27-12-14-28(15-13-27)36(51)45-56/h1-3,6-8,10-15,26,33,41,56H,4-5,9,16-25H2,(H,42,55)(H,45,51)(H,43,50,52) |
Clave InChI |
NLVMRCQAKUCFIA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN4C=C(N=N4)CCCCN(CC5=CC=C(C=C5)C(=O)NO)C(=O)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)











![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)

